molecular formula C30H31N3O5S B4933003 DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE

Cat. No.: B4933003
M. Wt: 545.7 g/mol
InChI Key: RLJSEVUAYWBNDD-UHFFFAOYSA-N
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Description

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound with a unique structure that includes aromatic rings, a hydroxyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions may vary, but common reagents include sulfonyl chlorides, amines, and alcohols, with catalysts such as acids or bases to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield benzaldehyde, while reduction of the nitro group may produce aniline derivatives .

Scientific Research Applications

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxyl group may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The aromatic rings can engage in π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DIBENZYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-NITROBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonamide and a hydroxyl group allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methylphenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O5S/c1-24-12-14-27(15-13-24)32(39(37,38)30-18-16-28(17-19-30)33(35)36)23-29(34)22-31(20-25-8-4-2-5-9-25)21-26-10-6-3-7-11-26/h2-19,29,34H,20-23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLJSEVUAYWBNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(CN(CC2=CC=CC=C2)CC3=CC=CC=C3)O)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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